(E)-3-(5-bromothiophen-2-yl)-N'-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-3-(5-bromothiophen-2-yl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(5-bromothiophen-2-yl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the pyrazole core: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.
Bromination: The thiophene ring can be brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Condensation: The final step involves the condensation of the brominated pyrazole derivative with 2-methoxybenzaldehyde in the presence of a suitable catalyst, such as acetic acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(5-bromothiophen-2-yl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry: It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Materials Science: Could be used in the development of organic semiconductors or other advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-(5-bromothiophen-2-yl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide would depend on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Chemical Reactivity: The compound’s reactivity can be attributed to the presence of electrophilic and nucleophilic sites, allowing it to participate in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(5-chlorothiophen-2-yl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- (E)-3-(5-fluorothiophen-2-yl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
(E)-3-(5-bromothiophen-2-yl)-N’-(2-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its chloro or fluoro analogs.
Properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2S/c1-23-13-5-3-2-4-10(13)9-18-21-16(22)12-8-11(19-20-12)14-6-7-15(17)24-14/h2-9H,1H3,(H,19,20)(H,21,22)/b18-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHDNELTJZCXLI-GIJQJNRQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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